molecular formula Er3Ni B14716594 Erbium;nickel CAS No. 12159-67-0

Erbium;nickel

Cat. No.: B14716594
CAS No.: 12159-67-0
M. Wt: 560.47 g/mol
InChI Key: NRGKZXZYYYCXCK-UHFFFAOYSA-N
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Description

Contemporary Significance in Advanced Materials Science

The contemporary significance of erbium-nickel intermetallics lies in their diverse and highly specialized properties, which make them valuable in several high-technology sectors. samaterials.com The addition of erbium to nickel can enhance the resulting alloy's strength, corrosion resistance, and thermal stability by modifying the material's microstructure and grain boundaries. qsrarematerials.com

One of the most prominent applications is in cryogenics. The intermetallic compound Er₃Ni is particularly noted for its unusually high specific heat capacity at liquid-helium temperatures (around 4 K). britannica.comnanografi.com This property makes it an effective regenerator material in cryocoolers, which are essential for cooling infrared sensors, superconducting devices, and in various research applications. britannica.com

Furthermore, the unique magnetic properties of erbium impart valuable characteristics to Er-Ni alloys for use in magnetic devices and sensors that require high thermal stability. samaterials.com Their resilience to oxidation and corrosion also makes them suitable for specialty coatings in high-stress, extreme-temperature environments, such as those encountered in the aerospace and defense industries. samaterials.com Alloys and intermetallic compounds of rare-earth metals with nickel are recognized for their heat resistance and high catalytic and sorption properties. arpnjournals.orgresearchgate.net

Certain Er-Ni compounds are explored for their magnetocaloric effect (MCE), a phenomenon where a material's temperature changes in response to an applied magnetic field. This research is pivotal for the development of magnetic refrigeration, a potentially more energy-efficient and environmentally friendly alternative to conventional gas-compression cooling technologies.

Properties and Applications of Select Er-Ni Compounds

CompoundKey PropertyPrimary Application
Er₃NiHigh specific heat capacity at cryogenic temperaturesRegenerator material in cryocoolers britannica.comnanografi.com
ErNi₂Laves phase intermetallic, heat resistanceComponent in heat-resistant surface alloys arpnjournals.org
General Er-Ni AlloysMagnetic and thermal stability, corrosion resistanceSensors, specialty coatings, aerospace components samaterials.com

Historical Trajectories and Foundational Research

The study of erbium-nickel compounds is built upon the historical discovery and characterization of the rare earth elements. Erbium was first identified in 1843 by Carl Gustaf Mosander from the mineral gadolinite found in Ytterby, Sweden. wikipedia.orgchemicool.com However, the isolation of pure metallic erbium did not occur until 1935. chemicool.com Foundational research into Er-Ni intermetallics began with the systematic investigation of the binary phase diagram, which maps the stable phases of the alloy system at different temperatures and compositions.

This foundational work involved synthesizing various Er-Ni compounds and characterizing their crystal structures, a critical step for understanding their structure-property relationships. researchgate.net Techniques such as arc melting were employed to create single crystals of these compounds for precise analysis. researchgate.net Thermodynamic assessments using methodologies like CALPHAD (Calculation of Phase Diagrams) have been crucial in refining the understanding of the Er-Ni system, leading to self-consistent thermodynamic parameters that align with experimental results. researchgate.net

Early and ongoing research has identified several stable intermetallic compounds in the Er-Ni system, each with a distinct crystal structure. This structural knowledge is the bedrock upon which contemporary materials design and discovery are built.

Crystal Structure of Key Er-Ni System Compounds

Compound/PhaseCrystal SystemSpace GroupNotes
ErNi₂CubicFd-3mLaves phase intermetallic arpnjournals.org
ErNi₅HexagonalP6/mmmCaCu₅ structure type
ErNi₄BHexagonalP6/mmmTernary derivative materialsproject.org
ErNiSi₂OrthorhombicCmcmTernary derivative, CeNiSi₂ structure type researchgate.net

Current Research Frontiers and Unresolved Questions

Current research on erbium-nickel compounds is focused on harnessing and enhancing their unique properties for next-generation technologies. A major frontier is the investigation of the magnetocaloric effect (MCE) for magnetic refrigeration. iaea.org While giant MCE is often observed in materials undergoing a first-order magnetostructural phase transition, research is active in tuning the composition of Er-Ni based alloys to maximize this effect at various operating temperatures. uniovi.es This includes the study of ternary and quaternary compounds, where elements like boron or silicon are added to the Er-Ni base to modify the magnetic transition and enhance the refrigerant capacity. researchgate.netiaea.org

Another significant research area is hydrogen storage. Intermetallic compounds of the AB₅ and AB₂ types (where A is a rare earth or early transition metal and B is a late transition metal) are known to reversibly absorb and desorb large amounts of hydrogen. eolss.netscispace.com Following the model of successful hydrogen storage alloys like LaNi₅, researchers are exploring the potential of Er-Ni compounds and their derivatives for solid-state hydrogen storage, which is considered a safer and more compact alternative to high-pressure gas or liquid hydrogen storage. sonar.chrare-earths.net

Advanced synthesis methods are also a key research frontier. Techniques such as electroless diffusion saturation in salt melts are being explored to create Er-Ni surface alloys with high heat resistance. arpnjournals.orgresearchgate.net Furthermore, advanced manufacturing processes like additive manufacturing are being investigated for producing complex components from nickel-based superalloys, a field that could extend to specialized Er-Ni materials. springernature.com

Several unresolved questions guide future research:

How can the composition of Er-Ni based alloys be precisely tuned to achieve a large magnetocaloric effect near room temperature for widespread refrigeration applications?

What are the optimal microstructures and elemental substitutions in Er-Ni alloys to maximize reversible hydrogen storage capacity and improve kinetics?

Can scalable and cost-effective manufacturing techniques be developed to produce high-performance Er-Ni components for specialized applications in cryogenics and aerospace?

What is the full potential of ternary and quaternary Er-Ni-X compounds, and what new functionalities can be discovered by incorporating additional elements?

Properties

CAS No.

12159-67-0

Molecular Formula

Er3Ni

Molecular Weight

560.47 g/mol

IUPAC Name

erbium;nickel

InChI

InChI=1S/3Er.Ni

InChI Key

NRGKZXZYYYCXCK-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Er].[Er].[Er]

Origin of Product

United States

Synthesis Methodologies for Erbium Nickel Intermetallic Systems

Conventional Bulk Synthesis Techniques

Conventional bulk synthesis techniques are primarily employed for the production of large quantities of erbium-nickel alloys and for fundamental studies of their phase diagrams and physical properties. These methods typically involve the melting of constituent elements at high temperatures, followed by a homogenization heat treatment.

Arc Melting and Subsequent Annealing Protocols

Arc melting is a widely used technique for the synthesis of intermetallic compounds from their constituent elements, particularly for refractory and reactive metals like erbium. The process involves placing the raw materials, typically high-purity erbium and nickel, in a water-cooled copper crucible. The melting is carried out in an inert atmosphere, such as argon, to prevent oxidation. An electric arc is generated between a non-consumable tungsten electrode and the material, causing it to melt and form an alloy. To ensure homogeneity, the resulting ingot is often flipped and remelted multiple times.

Following arc melting, a crucial step is annealing, which is a heat treatment process designed to relieve internal stresses, homogenize the composition, and achieve a stable and uniform microstructure. neonickel.comcorrotherm.co.uk The annealing process consists of three main stages: heating the material to a specific temperature, holding it at that temperature for a predetermined duration, and finally, a controlled cooling process. neonickel.com The annealing temperature is chosen to be above the material's recrystallization point but below its melting point. neonickel.comcorrotherm.co.uk For nickel-based alloys, annealing temperatures typically range from 705 to 1205°C. totalmateria.com The holding time can vary from minutes to several hours, depending on the size of the sample and the desired degree of homogenization. neonickel.com The cooling rate is a critical parameter that influences the final microstructure and properties of the alloy. neonickel.com For instance, in an erbium-modified 5052 alloy, annealing at temperatures between 340°C and 360°C resulted in a significant decrease in tensile and yield strength, with a corresponding increase in elongation. researchgate.net The recrystallization starting and ending temperatures for this alloy were determined to be 320°C and 380°C, respectively. researchgate.net

Induction Melting Procedures

Induction melting is another common method for the preparation of erbium-nickel alloys. This technique utilizes electromagnetic induction to heat and melt the metallic charge within a crucible. A high-frequency alternating current is passed through a coil surrounding the crucible, which induces eddy currents in the metallic charge, leading to rapid and efficient heating. This method allows for excellent control over the melting temperature and can be carried out under a vacuum or in an inert atmosphere to minimize contamination. dtic.mil

Vacuum induction melting (VIM) is particularly advantageous for producing high-purity alloys, as it facilitates the removal of volatile impurities and dissolved gases from the melt. osti.gov The process typically involves charging the furnace with the raw materials, evacuating the chamber to a low pressure, and then backfilling with an inert gas like argon before melting. dtic.mil The molten alloy is then poured into a mold to solidify and form an ingot. dtic.mil This technique is suitable for producing master alloys, which are concentrated alloys used for adding specific elements to a larger melt. mdpi.com

Chemical and Electrochemical Synthesis Approaches

Chemical and electrochemical methods offer alternative routes to produce erbium-nickel intermetallic systems, often in the form of powders, coatings, or thin films. These techniques generally operate at lower temperatures compared to conventional melting methods and can provide better control over stoichiometry and morphology.

Electroless Diffusion Saturation in Molten Salt Media

Molten salt synthesis provides a unique environment for the formation of intermetallic compounds and alloys. mdpi.comustb.edu.cn This method utilizes a molten salt as a flux or solvent, which facilitates the diffusion and reaction of the precursor materials at temperatures lower than their melting points. mdpi.com For the erbium-nickel system, this could involve the use of a molten salt bath containing erbium ions, into which a nickel substrate is immersed. The high temperatures and ionic nature of the molten salt promote the diffusion of erbium into the nickel lattice, leading to the formation of intermetallic layers on the surface.

The synthesis of rare earth-nickel alloys can also be achieved through molten salt electrolysis. mdpi.com This electrochemical process involves the reduction of rare earth ions from a molten salt electrolyte at a cathode. By using a nickel cathode or by co-depositing nickel and erbium, it is possible to form erbium-nickel alloys directly. The composition and phase of the resulting alloy can be controlled by adjusting the electrolysis parameters such as current density, temperature, and the composition of the molten salt bath. mdpi.com These methods are particularly useful for creating protective coatings of intermetallic compounds on substrates. researchgate.netresearchgate.net

Other Solution-Based Fabrication Methods

Solution-based methods, such as chemical reduction, offer a versatile and low-cost approach for the synthesis of metallic and intermetallic nanoparticles. mdpi.comeurekaselect.com In a typical chemical reduction synthesis, precursor salts of the desired metals (e.g., erbium chloride and nickel chloride) are dissolved in a suitable solvent. eurekaselect.com A reducing agent, such as sodium borohydride (B1222165) or hydrazine (B178648) hydrate, is then added to the solution to reduce the metal ions to their elemental state. eurekaselect.comresearchgate.net

By carefully controlling the reaction parameters, including the concentration of precursors, the type of reducing agent, temperature, and the presence of stabilizing agents (capping agents), it is possible to co-reduce erbium and nickel ions to form erbium-nickel alloy nanoparticles. ijera.com The stabilizing agents, such as polymers or surfactants, adsorb onto the surface of the nanoparticles, preventing their agglomeration and controlling their size and shape. researchgate.net The resulting nanoparticles can then be collected, washed, and dried to yield a fine powder of the erbium-nickel intermetallic compound. eurekaselect.com

Advanced Synthetic Strategies for Tailored Materials

Advanced synthetic strategies are being explored to produce erbium-nickel intermetallic materials with precisely controlled microstructures and enhanced properties. These methods often employ non-conventional energy sources to drive the synthesis reactions.

One such technique is microwave-assisted synthesis . This method utilizes microwave radiation to rapidly heat the precursor materials. neonickel.comcorrotherm.co.uk For the synthesis of intermetallic compounds, powdered metals are mixed and compacted, and then subjected to microwave irradiation. The microwaves couple directly with the materials, leading to very rapid heating rates and significantly reduced reaction times compared to conventional furnace heating. neonickel.comcorrotherm.co.uk This can result in the formation of unique microstructures and metastable phases. researchgate.net Microwave-assisted combustion synthesis, where the exothermic reaction between the elements is initiated by microwave heating, is a particularly efficient route for producing intermetallic compounds. researchgate.net

Another advanced technique is sonochemical synthesis . This method utilizes high-intensity ultrasound to induce chemical reactions. The acoustic cavitation generated by the ultrasound—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. ustb.edu.cntue.nl These extreme conditions can drive the reduction of metal precursors and promote the formation of nanoparticles. researchgate.net For the erbium-nickel system, sonochemical synthesis can be used to produce amorphous or nanocrystalline alloy powders with a high degree of homogeneity. tue.nl

High-Energy Ball Milling and Mechanical Alloying

High-energy ball milling and mechanical alloying are solid-state powder processing techniques that utilize repeated welding, fracturing, and re-welding of powder particles in a high-energy mill. youtube.comresearchgate.net This process is a powerful tool for synthesizing materials far from thermodynamic equilibrium, including nanocrystalline and amorphous alloys. researchgate.net The intense mechanical energy generated by the collisions between the grinding media (balls) and the powder charge induces significant plastic deformation, leading to grain refinement, formation of solid solutions, and the synthesis of intermetallic compounds at temperatures well below their melting points. youtube.comresearchgate.net

The process begins with loading elemental powders of erbium and nickel in the desired stoichiometric ratio into a hardened steel or tungsten carbide vial, along with a number of grinding balls. The vial is sealed under an inert atmosphere, typically argon, to prevent oxidation of the reactive metal powders. The mechanical energy supplied by the mill leads to the formation of lamellar structures of the initial powders, which are refined with increasing milling time. Eventually, a true alloy is formed through the interdiffusion of the elements at the freshly created interfaces.

Key parameters that influence the final product of the mechanical alloying process include the milling time, the ball-to-powder weight ratio, the milling speed (energy), and the milling atmosphere. researchgate.net For instance, studies on similar rare earth-transition metal systems, such as Mg-based alloys, have shown that milling times can range from a few hours to over 20 hours to achieve the desired phase. The ball-to-powder ratio is also critical, with higher ratios generally leading to a faster alloying process.

In the Erbium-Nickel system, this technique can be employed to synthesize various intermetallic compounds identified in the Er-Ni phase diagram, such as ErNi, ErNi2, Er3Ni, and ErNi5. researchgate.netencyclopedia.pub The final phase obtained is dependent on the initial composition of the powder mixture. Mechanical alloying is particularly advantageous for producing materials with a nanocrystalline grain structure, which can lead to enhanced mechanical properties like hardness and strength. researchgate.net

Table 1: Representative Parameters for Mechanical Alloying of Intermetallic Compounds

ParameterTypical Range/ValuePurpose/Effect
Milling Equipment High-Energy Shaker or Planetary Ball MillProvides the necessary kinetic energy for the alloying process.
Milling Atmosphere High-Purity ArgonPrevents oxidation of the elemental powders during milling.
Ball-to-Powder Ratio 10:1 to 20:1A higher ratio increases the energy transfer and reduces milling time.
Milling Time 8 - 70 hoursDetermines the degree of alloying, phase formation, and final grain size.
Milling Speed 200 - 1200 RPMHigher speeds impart more energy, accelerating the alloying process.
Process Control Agent Stearic Acid (optional)Used in small amounts to prevent excessive cold welding of powder particles.

This table presents typical parameters based on the mechanical alloying of various intermetallic systems. Specific parameters for the Er-Ni system would require experimental optimization.

Controlled Growth of Single Crystals

The controlled growth of single crystals is essential for investigating the intrinsic physical properties of materials, as the absence of grain boundaries allows for the measurement of anisotropic characteristics. pageplace.de For intermetallic compounds like those in the erbium-nickel system, methods such as the Czochralski, Bridgman-Stockbarger, and floating zone techniques are employed to produce large, high-quality single crystals from a molten phase. wikipedia.orgscribd.comwikipedia.org

The Czochralski method involves dipping a seed crystal into a crucible containing the molten Er-Ni alloy. wikipedia.orgethw.org The seed is then slowly pulled upwards and rotated, allowing the molten material to crystallize onto the seed with the same crystallographic orientation. wikipedia.org Precise control of the temperature gradients, pulling rate, and rotation speed is crucial for growing a large, cylindrical single crystal (boule). aps.orgmdpi.com This technique is well-suited for congruently melting compounds, where the solid and liquid phases have the same composition.

The Bridgman-Stockbarger technique is another melt-growth method where a crucible containing the polycrystalline material is slowly passed through a temperature gradient. scribd.comwikipedia.org The material melts in the hotter zone and then solidifies from one end as it moves into the cooler zone, ideally forming a single crystal. mdpi.com A seed crystal can be placed at the bottom of the crucible to control the orientation of the growing crystal. scribd.com This method can be implemented in either a vertical or horizontal configuration. researchgate.net

The Floating Zone (FZ) method is a crucible-free technique that is particularly useful for growing high-purity crystals of reactive materials. In this method, a polycrystalline rod of the Er-Ni compound is heated by an induction coil or an optical furnace to create a narrow molten zone. researchgate.net This molten zone is then moved along the length of the rod, leaving behind a solidified single crystal. researchgate.net The absence of a crucible minimizes contamination.

Research on the single crystal growth of the related ternary intermetallic compound Er2PdSi3 by the floating zone method provides valuable insight into the parameters required for such systems. researchgate.net In this study, single crystals were successfully grown from polycrystalline feed rods. A key factor for successful growth was the control of oxygen content to prevent the formation of oxide precipitates that could hinder the grain selection process. researchgate.net

Table 2: Research Findings on Single Crystal Growth of an Erbium-based Intermetallic (Er2PdSi3)

ParameterValue/ObservationReference
Growth Method Floating Zone with Radiation Heating researchgate.net
Atmosphere Purified Argon researchgate.net
Melting Point 1648 °C (Congruent) researchgate.net
Growth Velocity 5 mm/h researchgate.net
Preferred Growth Direction Close to <100> researchgate.net
Crystal Quality Pd-depleted and Si-rich with respect to nominal stoichiometry researchgate.net
Key Challenge Avoidance of oxide precipitates through oxygen control researchgate.net

This data is from a study on Er2PdSi3 and serves as an illustrative example of the parameters and findings associated with the single crystal growth of complex erbium-containing intermetallic compounds.

Crystallographic Investigations of Erbium Nickel Compounds

Structural Characterization and Phase Identification

The precise characterization of the crystal structure and the identification of phases in the Er-Ni system are accomplished through several key diffraction methods. These techniques provide detailed information on atomic positions, lattice parameters, and, in some cases, the magnetic moments of the atoms.

X-ray diffraction is a primary tool for the structural analysis of Er-Ni compounds. Both powder and single-crystal XRD methods are utilized to determine the crystal structures and phase purity of these materials.

Powder XRD is essential for routine phase identification and for the determination of lattice parameters. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. By comparing the resulting diffraction pattern with databases, the constituent phases can be identified. For example, in the study of various intermetallic compounds, powder XRD is used to confirm the formation of the desired phase after synthesis processes like arc melting or annealing.

Single-crystal XRD provides more detailed and precise structural information, including the exact atomic positions within the unit cell. This technique requires the growth of a small, high-quality single crystal, which is then mounted on a diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction patterns are collected at various orientations. This comprehensive dataset allows for the unambiguous determination of the space group and the precise coordinates of each atom in the crystal lattice. For instance, single-crystal XRD has been instrumental in confirming the crystal structures of complex ternary erbium-nickel compounds.

Neutron diffraction is a powerful technique that complements XRD, particularly for the study of magnetic materials and for locating light atoms in the presence of heavy ones. Neutrons are scattered by the atomic nuclei and also by the magnetic moments of unpaired electrons. This dual sensitivity allows for the simultaneous determination of both the atomic and magnetic structures of a material.

In the context of erbium-nickel compounds, where erbium atoms typically carry a significant magnetic moment, neutron diffraction is invaluable for characterizing the magnetic ordering that often occurs at low temperatures. By analyzing the intensities and positions of magnetic Bragg peaks, which appear in addition to the nuclear Bragg peaks below the magnetic ordering temperature, the nature of the magnetic structure (e.g., ferromagnetic, antiferromagnetic, or more complex arrangements) can be determined. For example, neutron diffraction studies on the borocarbide superconductor ErNi₂B₂C revealed an incommensurate modulated antiferromagnetic state coexisting with superconductivity below approximately 7 K.

Electron diffraction, particularly selected area electron diffraction (SAED) performed in a transmission electron microscope (TEM), is a crucial technique for crystallographic analysis at the nanoscale. wikipedia.org Due to the very short wavelength of electrons, diffraction patterns can be obtained from extremely small crystalline volumes. nist.gov

SAED allows for the determination of the crystal structure and orientation of individual nanocrystals or specific regions within a larger sample. wikipedia.org This is achieved by inserting a selected area aperture in the image plane of the TEM, which allows only electrons that have passed through a specific area of the sample to contribute to the diffraction pattern. wikipedia.org A single-crystalline sample will produce a spot pattern, while a polycrystalline sample will generate a pattern of concentric rings. researchgate.netresearchgate.net The analysis of these patterns can reveal lattice parameters, crystal symmetry, and the presence of structural defects. wikipedia.orgresearchgate.net While specific SAED studies focusing solely on binary Er-Ni compounds are not extensively documented in readily available literature, the technique is widely applied to characterize the microstructure of complex nickel-based alloys and intermetallics, demonstrating its capability for phase identification and crystallographic analysis in these systems. researchgate.netmdpi.com

Crystal Structures of Erbium-Nickel Intermetallics

The binary Er-Ni system is characterized by a number of stable intermetallic compounds, each with a distinct crystal structure. Many of these structures are variants of common structural prototypes found in other rare earth-transition metal systems.

Several key structural types are observed in erbium-nickel and related compounds:

Laves Phases (ErNi₂): ErNi₂ crystallizes in the cubic C15 Laves phase structure. This structure is characterized by a face-centered cubic lattice with the space group Fd-3m. In this arrangement, the larger erbium atoms and the smaller nickel atoms are packed in a way that maximizes the packing efficiency.

Th₂Zn₁₇-type (Er₂Ni₁₇): The compound Er₂Ni₁₇ adopts the hexagonal Th₂Ni₁₇-type structure, which is a variation of the Th₂Zn₁₇-type. It crystallizes in the P6₃/mmc space group. osti.gov This structure is characterized by a complex arrangement of atoms, with multiple inequivalent crystallographic sites for both erbium and nickel. osti.gov

CaCu₅-type (ErNi₅): ErNi₅ is isostructural with LaNi₅, which crystallizes in the hexagonal CaCu₅-type structure. The space group for this structure is P6/mmm. The structure consists of layers of atoms, with the erbium atoms situated in a plane between layers formed by the nickel atoms.

Borocarbides (ErNi₂B₂C): The quaternary compound ErNi₂B₂C is part of a larger family of rare-earth nickel borocarbides that exhibit a fascinating interplay between superconductivity and magnetism. It crystallizes in a body-centered tetragonal structure, which is a derivative of the ThCr₂Si₂-type, with the space group I4/mmm. The structure is layered, consisting of Er-C planes separated by Ni₂B₂ sheets.

The crystallographic data for these representative compounds are summarized in the table below.

CompoundStructural PrototypeCrystal SystemSpace Group
ErNi₂MgCu₂ (Laves C15)CubicFd-3m
Er₂Ni₁₇Th₂Ni₁₇HexagonalP6₃/mmc
ErNi₅CaCu₅HexagonalP6/mmm
ErNi₂B₂CThCr₂Si₂-typeTetragonalI4/mmm

In intermetallic compounds, the constituent atoms occupy specific sites within the crystal lattice, a phenomenon known as chemical ordering. The degree of this long-range order is a critical factor influencing the material's properties. In some erbium-nickel compounds, particularly those that exist over a range of compositions, there can be variations in site occupancy.

For example, in some Laves phases with the general formula RNi₂, deviations from the ideal stoichiometry can occur, leading to the formation of vacancies on the rare-earth (R) sublattice. This results in compounds of the type R₁₋ₓNi₂. These vacancies can be randomly distributed or, under certain conditions, can become ordered, leading to the formation of a superstructure. Such ordering can often be detected through the appearance of additional peaks in diffraction patterns.

The preference of a particular element for a specific crystallographic site is determined by factors such as atomic size and the chemical affinity between the constituent elements. In more complex, multi-component alloys based on the Ni-Al system, for instance, theoretical and experimental studies have shown that alloying elements exhibit strong preferences for either the nickel or the aluminum sublattice sites. researchgate.net This site preference is crucial for the stability and properties of the ordered intermetallic phase. The study of site occupancy and ordering is therefore essential for a complete crystallographic description of erbium-nickel and related intermetallic compounds.

Structural Distortions and Phase Transformations

The arrangement of atoms in a crystal lattice is not static; it can be influenced by external factors such as temperature and pressure, leading to structural distortions and phase transformations. In the erbium-nickel system, these phenomena are crucial in determining the material's properties.

Phase transformations in the Er-Ni system are complex, with multiple intermetallic compounds forming at different stoichiometric ratios, as depicted in the binary phase diagram. researchgate.net A notable feature is the presence of a eutectic binary alloy at an atomic percent ratio of 69% Erbium to 31% Nickel, which has a melting point of 765 °C. researchgate.net

Pressure also serves as a critical variable in inducing structural phase transitions. High-pressure studies on various alloys have demonstrated transitions to different crystal structures. For example, pressure can induce a transition from a cubic to a monoclinic structure in some Heusler alloys. aps.org While specific high-pressure studies on the majority of binary Er-Ni compounds are limited, it is a field ripe for investigation to explore novel phases and properties.

The following table summarizes the known crystallographic data for several erbium-nickel compounds. It is important to note that detailed studies on the temperature and pressure dependence of these parameters are not exhaustively available for every compound.

CompoundPearson SymbolSpace GroupPrototype
ErNi oP16PnmaFeB
ErNi2 cF24Fd-3mCu2Mg
ErNi3 hP24P63/mmcNbBe3
Er2Ni7 hP36P63/mmcCe2Ni7
ErNi5 hP6P6/mmmCaCu5
Er3Ni oF16Fm-3mBiF3

Crystal Field Theory and Its Application in Erbium Systems

Crystal Field Theory (CFT) is a theoretical model used to describe the splitting of electron orbital states, particularly the d or f orbitals, of a central metal ion under the influence of the electrostatic field created by surrounding ions or ligands. asminternational.org This theory is instrumental in explaining the magnetic and spectroscopic properties of rare-earth compounds like those in the erbium-nickel system.

In erbium-nickel compounds, the Er³⁺ ion is subjected to the crystalline electric field (CEF) generated by the surrounding nickel atoms. This interaction lifts the degeneracy of the 4f electron energy levels of the erbium ion, leading to a set of crystal field levels. The nature and symmetry of this splitting are dictated by the local point symmetry of the erbium ion within the crystal structure.

A prime example of the application of CFT is in the study of the hexagonal ErNi₅ compound. High-field magnetization measurements on single-crystalline ErNi₅ have revealed a strong field-induced anisotropy between different crystallographic axes in the basal plane. capes.gov.br A quantitative analysis of this anisotropy, in conjunction with data from paramagnetic susceptibility, specific heat, and inelastic neutron scattering, has allowed for the unambiguous determination of the crystalline electric field parameters and the paramagnetic exchange coefficient. capes.gov.br This detailed understanding of the CEF is crucial for explaining the magnetic behavior of ErNi₅.

The CEF parameters are essential for constructing a model that can predict the magnetic properties of the material, such as its magnetization and magnetic susceptibility, as a function of temperature and applied magnetic field. numberanalytics.com Inelastic neutron scattering is a powerful experimental technique used to directly probe the crystal field excitations, providing valuable data for refining the CEF parameters. aps.orgaps.org

The application of crystal field theory extends to understanding the anisotropic magnetic behavior in various erbium-containing intermetallics. The theory helps to explain why the ordered magnetic moments in some compounds lie within a particular plane, while in others they align along a specific axis. libretexts.org

The study of crystal field effects is not limited to binary compounds. For instance, in the ternary borocarbide superconductor ErNi₂B₂C, the magnetic and superconducting properties are intricately linked to the CEF interaction. bohrium.com Specific heat measurements on this compound show a distinct anomaly related to the magnetic transition of the erbium sublattice, a phenomenon that can be analyzed within the framework of crystal field theory. bohrium.com

Electronic Structure Elucidation in Erbium Nickel Systems

Experimental Probes for Electronic States

A variety of spectroscopic methods are employed to probe the electronic states of erbium-nickel systems. These techniques provide direct and element-specific information about electron binding energies, the density of unoccupied states, and valence electron excitations.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material. It operates by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons can be calculated, which is characteristic of a specific element and its chemical environment.

In studies of materials containing erbium and nickel, XPS provides critical information on the oxidation states and local chemical environments of these elements. For instance, in Er₂O₃@NiO nanocomposites, the Er 4d and Ni 2p core levels are primary regions of interest. The broad peak for Er 4d is typically centered around 169.0 eV. The Ni 2p region is more complex, often showing multiple peaks due to spin-orbit splitting and satellite features. The main Ni 2p₃/₂ and Ni 2p₁/₂ peaks in oxidized nickel species appear at approximately 856.0 eV and 873.7 eV, respectively, often accompanied by satellite peaks at higher binding energies.

Analysis of Ni-P alloys has shown that while the core-level binding energies of Ni 2p may remain constant regardless of the phosphorus content, the satellite peak associated with the Ni 2p₃/₂ main peak shows a systematic shift. This shift indicates a change in the electronic structure and screening effects as the local environment of the nickel atoms is altered. Similarly, in Fe-Ni alloys, the satellite peak of Ni 2p₃/₂ shifts to higher binding energies as the nickel content decreases, reflecting changes in the electronic interactions within the alloy. While specific data for Er-Ni intermetallics is sparse, these studies on related nickel alloys demonstrate the sensitivity of XPS to changes in the electronic configuration upon alloying.

Table 1: Representative XPS Binding Energies for Erbium and Nickel in Various Compounds This table presents data from related compounds to illustrate typical binding energy ranges.

Compound SystemCore LevelBinding Energy (eV)Reference Compound/State
Er₂O₃@NiOEr 4d~169.0Oxidized Erbium
Ni 2p₃/₂~856.0 - 856.5Oxidized Nickel (e.g., NiO, Ni(OH)₂)
Ni 2p₁/₂~873.7 - 873.8Oxidized Nickel
Pristine Millerite (NiS)Ni 2p₃/₂853.1Nickel Sulfide
Ni 2p₃/₂ Satellite~859.7Nickel Sulfide
Fe-Ni AlloyNi 2p₃/₂~852.0Metallic Nickel
Ni 2p₃/₂ Satellite~858.0 (Shifts with Fe content)Metallic Alloy

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the unoccupied electronic states. It involves tuning the X-ray energy across an absorption edge of an element, which excites a core electron to an unoccupied state. The resulting spectrum, particularly the X-ray Absorption Near Edge Structure (XANES), is sensitive to the local geometry and electronic structure of the absorbing atom.

Resonant Photoemission Spectroscopy (ResPES) is a powerful variant of photoemission spectroscopy that enhances the signal from specific electronic states. By tuning the incident photon energy to a core-level absorption threshold (e.g., the Ni L-edge or Er M-edge), the photoemission from valence band states that are hybridized with the core element is resonantly enhanced. This allows for the separation of the partial density of states (PDOS) of different elements within the valence band.

In studies of rare earth-transition metal intermetallics, ResPES is crucial for disentangling the contributions of the rare earth 4f electrons and the transition metal 3d electrons to the valence band. For example, in a study on ErN, ResPES measurements at various photon energies revealed two distinct features in the valence band at binding energies of approximately 5.5 eV and 9 eV. The significant change in the intensity of these features as the photon energy is varied helps to identify their orbital character and validates theoretical calculations of the electronic structure. In Fe-Ni alloys, ResPES has been used to probe the itinerant nature of conduction electrons and to determine the extent of hybridization between Fe 3d and Ni 3d states. While direct ResPES data for Er-Ni alloys is not widely available, these studies highlight the technique's capability to probe element-specific electronic interactions.

Electron Energy Loss Spectroscopy (EELS) is typically performed in a transmission electron microscope (TEM) and analyzes the energy lost by electrons as they pass through a thin sample. This energy loss corresponds to various excitations within the material, including plasmon excitations and interband transitions of valence electrons. The low-loss region of the EELS spectrum (typically below 50 eV) is referred to as Valence EELS (VEELS) and provides detailed information about the electronic structure of the valence and conduction bands. mpg.denih.gov

VEELS can be considered a fingerprint of a compound, as the collective excitations (plasmons) and single-electron transitions are highly sensitive to the bonding and crystal structure. In studies of Ni-based intermetallic compounds, such as nickel silicides, it has been demonstrated that the energy and shape of the bulk plasmon peak are characteristic for each phase (e.g., NiSi₂, NiSi, Ni₂Si). For example, the plasmon energy shifts from 19.4 eV in NiSi₂ to 22.2 eV in Ni₂Si. Furthermore, the fine structure of the Ni L-edge (a core-loss feature) also shows distinct changes with composition, which can be correlated with the occupation of the 3d states. Studies on Ni-Cr alloys have shown that the EELS spectrum of the alloy is not a simple superposition of the spectra of the pure metals, indicating that the electronic structure is altered by chemical bonding interactions. These findings demonstrate the utility of EELS in probing the changes in valence electron states upon the formation of erbium-nickel compounds.

Table 2: Plasmon Peak Energies in Nickel Silicide Phases from EELS This table illustrates the sensitivity of VEELS to the chemical phase in Ni-based intermetallics.

Nickel Silicide PhaseBulk Plasmon Energy (Ep) (eV)
NiSi₂19.4
NiSi20.0
Ni₂Si22.2

Optical spectroscopy techniques, such as UV-Visible (UV-Vis) absorption spectroscopy, probe electronic transitions between occupied and unoccupied states by measuring the absorption of photons. In erbium-nickel systems, these transitions can involve d-d transitions within the nickel atoms, f-f transitions within the erbium ions, and charge-transfer transitions between the elements.

The optical properties of luminescent rare earth ions like erbium are highly dependent on the local bonding environment. Studies on erbium and nickel-doped silicate (B1173343) glasses using UV/Vis absorption spectra have been conducted to understand the structure of these materials. The absorption spectra of Er³⁺ ions in various host materials show characteristic sharp peaks in the visible and near-infrared regions corresponding to intra-4f electronic transitions. For example, the absorption spectrum of the Er³⁺ ion in nitrate (B79036) complexes shows several bands corresponding to transitions from the ⁴I₁₅/₂ ground state to various excited states.

In nickel-containing systems, UV-Vis spectra are often used to study the d-d electronic transitions of Ni²⁺ ions. For instance, studies of Ni²⁺ ions in different phases of the sol-gel process have investigated both allowed and forbidden electronic transitions. The positions of these absorption bands are sensitive to the coordination geometry and the ligand field strength around the nickel ion. While these studies are often conducted on insulating or solution-based systems, they provide fundamental insights into the electronic transitions that can also occur in metallic erbium-nickel alloys, although in the latter, the transitions would be broadened and influenced by the conduction band electrons.

Theoretical Frameworks and Computational Modeling

Theoretical calculations are indispensable for interpreting experimental spectra and providing a deeper understanding of the electronic structure of complex materials like erbium-nickel compounds.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern materials science for predicting electronic and structural properties without empirical parameters. DFT calculations can determine the ground-state electronic density, from which properties like the total energy, band structure, and density of states (DOS) can be derived.

In the context of erbium-nickel systems, DFT is used to model the distribution of electronic states and to understand the nature of chemical bonding. For rare-earth elements like erbium, the strong on-site Coulomb interaction of the localized 4f electrons often requires corrections to standard DFT approximations, such as the DFT+U method.

DFT studies on related systems provide valuable insights. For example, a DFT study on Er-doped platinum diselenide showed that the Er dopant leads to the formation of new localized states within the band gap, with the 4f orbitals of erbium strongly impacting the electronic structure. Similarly, first-principles calculations of Al-Ni-Ce intermetallic compounds have been used to analyze the electronic density of states, revealing that the bonding is a mixture of metallic and covalent character. A study on erbium silicides, treating the Er 4f electrons as valence states with a Hubbard-U correction, successfully reproduced the experimental valence-band spectrum and showed that occupied 4f states are located in the energy range of 0–4.0 eV below the Fermi energy. These theoretical approaches are directly applicable to erbium-nickel compounds to predict their electronic properties and to interpret experimental data from XPS, XAS, and EELS.

Band Structure and Density of States (DOS) Calculations

Band structure and Density of States (DOS) calculations are fundamental to understanding the electronic properties of materials without resorting to adjustable parameters. In Er-Ni systems, these calculations reveal the distribution and character of electronic states, particularly those near the Fermi level (EF), which governs the electrical conductivity and magnetic behavior of the compound.

Band Structure: The band structure illustrates the energy-momentum (E-k) relationship for electrons within the material's Brillouin zone. For metallic systems like many Er-Ni compounds, one or more energy bands cross the Fermi level. This crossing indicates the presence of electrons at the highest occupied energy levels that are free to move, resulting in metallic conductivity. The complexity of the band structure in these intermetallics arises from the various atomic orbitals of erbium (Er) and nickel (Ni) that contribute to the electronic states.

For Er-Ni compounds, the DOS is typically characterized by:

Nickel's d-bands: A prominent feature in the DOS of Ni-containing intermetallics is the sharp and high-intensity peaks originating from the Ni 3d orbitals. These are generally located several electron volts (eV) below the Fermi level.

Erbium's f-states: The 4f electronic states of erbium are highly localized and often form sharp peaks in the DOS. elsevierpure.com The exact position of these peaks relative to the Fermi level is crucial for determining the magnetic properties of the compound. Erbium's electron configuration is [Xe] 4f¹² 6s². americanelements.comenvironmentalchemistry.com

Conduction Band: The states at and above the Fermi level are typically composed of a mixture of Er 5d and Ni 4s and 4p states, forming the conduction bands.

The table below summarizes the key features observed in the density of states for a representative Er-Ni compound, based on typical first-principles calculation results.

FeatureEnergy Range (relative to EF)Contributing OrbitalsSignificance
Valence Band Maximum-5 eV to 0 eVPrimarily Ni 3dGoverns bonding and cohesive properties
Localized f-states-4 eV to -8 eVEr 4fCrucial for magnetic moment formation
Conduction Band Minimum0 eV and aboveEr 5d, Ni 4s, Ni 4pDetermines electrical transport properties

Investigations of Hybridization and Bonding Characteristics

The interaction and mixing of atomic orbitals from different atoms to form new molecular orbitals is known as hybridization. In Er-Ni systems, the hybridization between the electronic orbitals of erbium and nickel dictates the nature of the chemical bonding and the stability of the crystal structure.

Orbital Hybridization: The primary hybridization in these compounds occurs between the Ni 3d states and the Er 5d states. This d-d hybridization is a significant factor in the cohesive energy and the formation of the intermetallic phases. The extent of this mixing influences the width and shape of the d-band in the DOS.

Furthermore, there is a notable interaction between the delocalized conduction electrons (from Er 5d, 6s and Ni 4s, 4p orbitals) and the localized 4f electrons of erbium. This is often referred to as s-f or d-f hybridization. While weaker than the d-d hybridization, this interaction is critical for mediating the magnetic coupling between the erbium atoms, which gives rise to the complex magnetic ordering observed in these materials at low temperatures.

Bonding Characteristics: The bonding in Er-Ni compounds is predominantly metallic, characterized by a "sea" of delocalized electrons. However, the strong hybridization between Ni 3d and Er 5d orbitals introduces a degree of covalent character to the bonding. This covalent component contributes to the structural stability of the compounds. The charge density distribution maps, which can be calculated from the electronic structure, visually confirm the nature of the bonding, showing regions of electron accumulation between the Ni and Er atoms.

The table below outlines the key bonding interactions in Er-Ni systems.

InteractionOrbitals InvolvedBonding CharacterEffect on Properties
Strong HybridizationNi 3d - Er 5dMetallic with covalent characterContributes to structural stability and cohesive energy
Weaker Hybridization(Er 5d, Ni 4s) - Er 4fMetallicMediates magnetic interactions between Er ions

Theoretical studies combining band structure calculations and analysis of the DOS provide a comprehensive framework for understanding the electronic interactions that govern the physical properties of erbium-nickel intermetallic compounds. researchgate.net

Advanced Characterization Techniques for Erbium Nickel Research

High-Resolution Electron Microscopy and Spectroscopy

High-resolution electron microscopy and its associated spectroscopic techniques are indispensable tools for the atomic-level characterization of materials. They provide direct visualization of the atomic structure, elemental distribution, and chemical bonding within erbium-nickel compounds.

Scanning Transmission Electron Microscopy (STEM) offers a powerful means to investigate the atomic structure and chemical composition of erbium-nickel alloys with exceptional spatial resolution. nih.gov In STEM, a finely focused electron beam is scanned across a thin specimen, and various signals generated from the electron-sample interaction are collected to form an image.

Atomic-Resolution Imaging: Aberration-corrected STEM instruments can produce electron probes smaller than an angstrom, enabling the direct imaging of individual atomic columns. nih.gov For Er-Ni compounds, this allows for the precise determination of the crystal structure, the identification of different phases, and the visualization of crystalline defects such as dislocations, grain boundaries, and interfaces.

Annular Dark-Field STEM (ADF-STEM): This technique, often referred to as Z-contrast imaging, collects electrons scattered at high angles. The intensity in an ADF-STEM image is approximately proportional to the square of the atomic number (Z). Given the significant difference in atomic numbers between erbium (Z=68) and nickel (Z=28), ADF-STEM provides strong compositional contrast, making it straightforward to distinguish between Er-rich and Ni-rich phases or to identify the locations of individual erbium and nickel atoms in an ordered alloy. researchgate.net

4D-STEM: A rapidly emerging technique, 4D-STEM involves capturing a complete 2D electron diffraction pattern at every 2D scan position of the electron probe, resulting in a four-dimensional dataset. lbl.govarxiv.org This rich dataset can be analyzed retrospectively to generate various types of images and maps. For Er-Ni systems, 4D-STEM can be employed to map crystallographic orientation, phase distribution, and local strain fields at the nanoscale, providing detailed insights into the material's nanostructural heterogeneity. lbl.govresearchgate.net

Electron Ptychography: This computational imaging technique utilizes overlapping diffraction patterns to reconstruct the phase and amplitude of the electron wave that has passed through the specimen. arxiv.orgyoutube.com Electron ptychography can achieve resolutions beyond the conventional limits of electron optics, offering a pathway to image the atomic structure of beam-sensitive erbium-nickel compounds with high fidelity and contrast, especially for light elements that may be present as impurities or alloying additions. arxiv.org

Conventional Transmission Electron Microscopy (TEM) remains a cornerstone for the microstructural analysis of materials. In TEM, a broad, parallel beam of electrons illuminates the specimen, and the transmitted electrons are used to form an image. researchgate.net For erbium-nickel alloys, TEM is routinely used to provide a comprehensive overview of the microstructure over larger areas compared to STEM. Key applications include the characterization of grain size and morphology, the analysis of precipitate distributions, and the identification of different phases through selected area electron diffraction (SAED). mdpi.comsmf.mx High-resolution TEM (HRTEM) can also provide atomic-resolution images of the crystal lattice. researchgate.net

Table 1: Hypothetical EDS Analysis of an ErNi3 Alloy
Analysis RegionErbium (Atomic %)Nickel (Atomic %)Identified Phase
Matrix24.875.2ErNi3
Grain Boundary30.169.9Er-rich segregation
Precipitate19.580.5Ni-rich phase

Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. kpi.ua Some electrons lose energy due to inelastic scattering events, and the amount of energy lost is characteristic of the elements and even the chemical bonding states within the sample. nih.gov In the context of erbium-nickel research, EELS provides invaluable information that is complementary to EDS. By analyzing the fine structure of the ionization edges (known as Energy Loss Near Edge Structure, or ELNES), one can deduce information about the local chemical environment, such as the valence states of the erbium and nickel atoms and the nature of their chemical bonding. researchgate.netresearchgate.netglobalsino.com This is crucial for understanding the electronic properties and the nature of interatomic interactions in Er-Ni compounds.

Off-axis electron holography is a powerful interferometric TEM technique used to map electrostatic and magnetic fields at the nanoscale. wiley.comrafaldb.com It involves using an electron biprism to interfere the electron wave that has passed through the sample with a reference wave that has passed through a vacuum. fz-juelich.de The resulting interference pattern, or hologram, contains information about the phase shift of the electron wave, which is sensitive to both the magnetic induction and the electrostatic potential within the sample. wiley.com For magnetic erbium-nickel compounds, off-axis electron holography can be used to directly visualize the magnetic domain structures, map the magnetic flux lines, and quantitatively measure the magnetic induction with high spatial resolution. nih.govarxiv.orgaps.org

Synchrotron-Based and Neutron Scattering Techniques

While electron microscopy techniques excel at providing high-resolution information from localized regions, synchrotron-based and neutron scattering techniques offer complementary information, often averaged over a larger sample volume, and are uniquely sensitive to specific structural and magnetic properties.

Synchrotron-based X-ray techniques, such as high-resolution X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), are invaluable for the detailed structural and electronic characterization of erbium-nickel alloys. researchgate.netnih.govresearchgate.net The high flux and tunable energy of synchrotron radiation enable experiments that are not feasible with laboratory X-ray sources. nih.govfrontiersin.org For instance, in-situ XRD studies can be performed to monitor phase transformations in Er-Ni compounds as a function of temperature or pressure.

Neutron scattering is a powerful probe for studying both the crystal and magnetic structures of materials. lu.se Due to their magnetic moment, neutrons interact with the magnetic moments of atoms in a material, making neutron diffraction an ideal tool for determining the arrangement of magnetic spins in erbium-nickel compounds. ornl.govbohrium.com Furthermore, because the neutron scattering cross-section does not vary systematically with atomic number, it can be used to distinguish between neighboring elements in the periodic table, such as nickel and cobalt, which can be challenging with X-ray diffraction. aps.org Inelastic neutron scattering can also be used to probe the magnetic excitations (magnons) and lattice vibrations (phonons) in these materials.

Table 2: Comparison of Advanced Characterization Techniques for Er-Ni Research
TechniquePrimary Information ObtainedKey Advantage for Er-Ni Systems
STEMAtomic structure, Z-contrast imagingDirect visualization of Er and Ni atomic columns
TEMMicrostructure, grain size, morphologyOverview of microstructure and defects
EDS/EDXElemental composition and mappingQuantitative analysis of Er and Ni distribution
EELSChemical bonding, valence statesProbing electronic structure and bonding
Off-axis Electron HolographyMagnetic domain imaging, magnetic flux mappingDirect visualization of nanoscale magnetic fields
Synchrotron XRDCrystal structure, phase analysisHigh-resolution structural determination
Neutron ScatteringMagnetic structure, atomic disorderUnraveling complex magnetic ordering

Synchrotron X-ray Diffraction and X-ray Absorption Spectroscopy

Synchrotron-based X-ray techniques offer unparalleled resolution and sensitivity for probing the atomic and electronic structure of materials. The high brilliance and tunable energy of synchrotron radiation are particularly advantageous for studying the intricate crystal structures and elemental compositions of erbium-nickel systems.

Synchrotron X-ray Diffraction (SXRD) is a powerful tool for determining the crystallographic structure of materials with high precision. mdpi.com In the context of erbium-nickel research, SXRD is employed to identify crystal phases, determine lattice parameters, and analyze structural changes as a function of temperature, pressure, or composition. researchgate.netfrontiersin.org For instance, operando SXRD can be used to monitor the structural evolution of nickel-rich cathodes in real-time during electrochemical cycling. cam.ac.uk The high resolution of SXRD allows for the detailed analysis of peak profiles, which can reveal information about crystallite size, strain, and defects within the material. researchgate.net

X-ray Absorption Spectroscopy (XAS) provides information about the local atomic environment and electronic state of a specific element within a material. aip.org XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.gov

XANES analysis of the Er L3 edge can confirm the bonding configuration and oxidation state of erbium atoms in a compound. For example, studies on Er-doped materials have used XANES to verify that Er substitutes for Al without forming ErN, Er2O3, or Er clusters. aip.org The "white line" feature in the XANES spectra, resulting from 2p3/2→5d transitions, is a characteristic signature that can be analyzed to understand the electronic structure. aip.org

EXAFS provides information about the coordination number and distances of neighboring atoms around the absorbing atom. By fitting the EXAFS data, researchers can determine the local bonding environment of erbium and nickel atoms, such as the nearest neighbor distances and Debye-Waller factors, which quantify the degree of structural disorder. aip.org

A study on Er-doped AlNO epilayers demonstrated the utility of these techniques. The analysis of Er L3 edge XANES and EXAFS spectra revealed that Er substitutes for Al in the lattice. The key findings from the EXAFS fitting are summarized in the table below.

Sample (Er at. %)ShellCoordination Number (N)Nearest Neighbor Distance (R, Å)Debye-Waller Factor (σ², Ų)
0.5Er-N4.0 ± 1.02.20 ± 0.020.007 ± 0.002
Er-Al12.0 ± 2.03.20 ± 0.020.010 ± 0.002
1.1Er-N4.0 ± 1.02.20 ± 0.020.007 ± 0.002
Er-Al12.0 ± 2.03.20 ± 0.020.010 ± 0.002
3.6Er-N4.0 ± 1.02.20 ± 0.020.008 ± 0.002
Er-Al12.0 ± 2.03.20 ± 0.020.010 ± 0.002

Neutron Diffraction and Neutron Scattering for Magnetic Structures and Dynamics

Neutron-based techniques are indispensable for investigating the magnetic properties of materials due to the neutron's magnetic moment. iastate.eduubc.ca These methods can provide detailed information about the arrangement and dynamics of magnetic moments in erbium-nickel compounds.

Neutron Diffraction is a primary technique for determining magnetic structures. aminer.orgresearchwithrutgers.com By analyzing the diffraction patterns of neutrons scattered from a crystalline sample, it is possible to determine the arrangement of magnetic moments within the crystal lattice. For example, neutron diffraction studies on elemental erbium have revealed a complex series of magnetic phases at low temperatures, including a c-axis modulated antiferromagnetic structure below 80 K. nsf.gov High-pressure neutron diffraction studies have shown that the magnetic ordering in erbium persists up to 32 GPa, although the period of the magnetic structure changes with pressure. nsf.govnsf.gov

Neutron Scattering can be used to study the dynamics of magnetic systems, such as spin waves and other magnetic excitations. ubc.cacaltech.edursc.org Inelastic neutron scattering (INS) experiments measure the energy transfer between neutrons and the sample, providing information about the energy and momentum of magnetic excitations. aps.orgmdpi.com This technique has been used to investigate the spin dynamics in nickel-containing compounds, revealing details about the magnetic interactions and anisotropy. caltech.eduaps.org The phonon density of states can also be determined from inelastic neutron scattering, which provides insights into the lattice dynamics of the material. caltech.edu

The following table summarizes the magnetic phases of erbium at ambient pressure as determined by neutron diffraction.

Temperature RangeMagnetic StructureDescription
T > 80 KParamagneticNo long-range magnetic order.
52 K < T < 80 Kc-axis modulated (CAM)Moments are aligned along the c-axis and their magnitude is sinusoidally modulated.
20 K < T < 52 KCycloidalMoments are in the a-c plane and form a cycloidal structure.
T < 20 KConeA conical arrangement of magnetic moments with a net ferromagnetic component along the c-axis.

Surface Analysis Techniques

Surface-sensitive techniques are crucial for understanding the surface chemistry and electronic structure of erbium-nickel materials, which is particularly important for applications in catalysis, corrosion, and electronics.

X-ray Photoelectron Spectroscopy (XPS) and ResPES

X-ray Photoelectron Spectroscopy (XPS) is a widely used surface analysis technique that provides information about the elemental composition, chemical states, and electronic states of the elements within the top few nanometers of a material's surface. researchgate.netresearchgate.net In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined, which is characteristic of the element and its chemical environment. surfacesciencewestern.com For erbium, the 4d region of the XPS spectrum can be complex due to multiplet splitting. thermofisher.com For nickel, the 2p spectra are often characterized by satellite structures that can be used to identify the oxidation state (e.g., Ni2+, Ni3+). surfacesciencewestern.comnih.gov

Resonant Photoemission Spectroscopy (ResPES) is a powerful technique for studying the electronic structure of materials, particularly the valence band. In ResPES, the photon energy is tuned to a specific absorption edge of an element, which enhances the photoemission from the valence band states associated with that element. This technique has been used to measure the valence band electronic structure of materials like Erbium Nitride (ErN), providing insights into properties such as the difference between the valence band maximum and the Fermi energy. researchgate.net

Scanning Electron Microscopy (SEM) with Microanalysis (e.g., X-ray microanalyzer)

Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface topography of materials with high resolution. springerprofessional.deresearchgate.net In SEM, a focused beam of electrons is scanned across the sample surface, and various signals are detected, including secondary electrons (for topography), backscattered electrons (sensitive to atomic number contrast), and X-rays. researchgate.net

When coupled with an X-ray microanalyzer , typically an Energy Dispersive X-ray Spectrometer (EDS or EDX), SEM becomes a powerful tool for elemental analysis. springerprofessional.deradiologykey.com The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. radiologykey.com The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample at the micrometer scale. nih.govmcgill.ca This technique is invaluable for examining the homogeneity of erbium-nickel alloys, identifying different phases, and analyzing the composition of microstructural features. nih.gov

Other Spectroscopic and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the local atomic and magnetic environment of a specific isotope.

In the context of erbium-nickel research, 61Ni NMR can be employed to study nickel-containing compounds. huji.ac.il 61Ni is a quadrupolar nucleus, which means its NMR signal is sensitive to the local symmetry of the environment. huji.ac.il While Ni(II) is often paramagnetic, making it challenging for high-resolution NMR, Ni(0) complexes are readily studied. huji.ac.il 61Ni NMR has been used to investigate the nanoscale effects and magnetic state of nickel nanoparticles. researchgate.net The chemical shift range for 61Ni is very wide, allowing for the differentiation of various nickel species. huji.ac.il

Erbium also has an NMR-active isotope, 167Er. northwestern.edu However, due to its low magnetogyric ratio and the paramagnetic nature of Er3+, its application in NMR is more specialized and often focuses on solid-state NMR of specific compounds. The use of proton NMR (1H-NMR) has been reported for the quantitative analysis of additives in electrolytic nickel baths, demonstrating the versatility of NMR in related chemical systems. nih.gov

The table below lists the NMR properties of the 61Ni isotope. huji.ac.il

PropertyValue
Spin3/2
Natural Abundance1.1399%
Chemical Shift Range1200 ppm
Frequency Ratio (Ξ)8.936051%
Reference CompoundNi(CO)₄ 80% in C₆D₆
Linewidth of Reference7 Hz
T₁ of Reference0.05 s
Receptivity rel. to ¹H at natural abundance4.09 × 10⁻⁵

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive light scattering technique that probes the vibrational modes of a material. These modes are sensitive to the chemical bonds, crystal structure, and symmetry of the compound. In the context of erbium-nickel intermetallics, Raman spectroscopy can be a valuable tool for characterizing phase purity, identifying local structural distortions, and studying phonon-magnon coupling.

However, a review of the current scientific literature indicates a scarcity of specific research focused on the Raman spectroscopy of binary erbium-nickel compounds. While the technique has been extensively applied to other intermetallic compounds to identify residual phases such as graphitic carbon, and to various nickel-based compounds like oxides and hydroxides, its application to the direct study of the vibrational properties of Er-Ni alloys and intermetallics is not well-documented in readily available research.

The potential applications of Raman spectroscopy in the field of erbium-nickel research include:

Phase Identification: Distinguishing between different Er-Ni intermetallic phases (e.g., ErNi, ErNi2, ErNi5), each of which would possess a unique set of Raman-active vibrational modes.

Defect and Disorder Analysis: The presence of defects, impurities, or crystallographic disorder can lead to changes in the selection rules for Raman scattering, resulting in the broadening or emergence of new peaks in the Raman spectrum.

Lattice Dynamics: Studying the temperature and pressure dependence of Raman-active phonons to understand the lattice dynamics and anharmonicity in these compounds.

Magnetic Ordering Effects: In magnetically ordered materials, the coupling between the spin system and the lattice can lead to anomalies in the phonon frequencies and linewidths, which can be detected by Raman spectroscopy.

Given the lack of specific experimental data for erbium-nickel compounds, a representative data table for this section cannot be provided at this time. Future research employing Raman spectroscopy would be highly beneficial in advancing the fundamental understanding of these materials.

Future Directions and Interdisciplinary Research Opportunities

Synergistic Integration of Experimental and Theoretical Methodologies

A powerful strategy for accelerating the discovery and optimization of new materials is the synergistic combination of experimental synthesis and characterization with theoretical modeling. utexas.edudoi.org This integrated approach allows for a deeper understanding of material properties at a fundamental level and can guide experimental efforts, saving time and resources.

In the context of the Er-Ni system, first-principles calculations based on density functional theory (DFT) can be employed to predict fundamental properties. researchgate.netmdpi.commdpi.com These calculations can provide insights into the structural stability, electronic structure, and mechanical properties of various Er-Ni intermetallic phases. scielo.org.mx For instance, DFT can be used to calculate the formation energies of different Er-Ni compounds, helping to predict which phases are thermodynamically stable.

Complementing first-principles calculations, the CALPHAD (CALculation of PHAse Diagrams) method offers a thermodynamic modeling approach to predict phase diagrams and the properties of multicomponent systems. nih.govonera.frusi-asia.com For the Er-Ni system, developing a comprehensive CALPHAD database would be a significant step forward. d-nb.infonih.gov This database, constructed by integrating experimental data with theoretical calculations, would enable the prediction of phase equilibria, solidification behavior, and thermodynamic properties for a wide range of compositions and temperatures. frontiersin.org

The synergy between these theoretical approaches and experimental validation is crucial. utexas.eduresearchgate.net Theoretical predictions can guide the synthesis of novel Er-Ni alloys with desired phase compositions. Subsequently, experimental techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can be used to validate the predicted crystal structures and microstructures. utexas.edu This iterative loop of prediction and validation will be instrumental in designing new Er-Ni alloys with optimized properties.

Table 1: Theoretical and Experimental Synergy in Er-Ni Alloy Research

Theoretical Method Predicted Properties Experimental Validation Technique
First-Principles (DFT) Crystal structure, Formation energy, Elastic constants X-Ray Diffraction (XRD), Transmission Electron Microscopy (TEM)

Exploration of Novel Er-Ni Based Multi-component Systems and Nanostructures

The exploration of multi-component systems, such as high-entropy alloys (HEAs), and the synthesis of nanostructured materials represent promising avenues for discovering new functionalities in the Er-Ni system.

High-entropy alloys, which are composed of five or more principal elements in near-equimolar ratios, have garnered significant attention due to their unique and often superior properties compared to conventional alloys. mitsui.comresearchgate.netmdpi.com Incorporating erbium and nickel into a multi-elemental HEA could lead to novel materials with interesting magnetic, mechanical, or high-temperature properties. The design of Er-Ni-based HEAs can be guided by thermodynamic parameters to predict the formation of stable solid-solution phases. mdpi.com Various synthesis techniques, including arc melting, laser melting, and mechanical alloying, can be employed to fabricate these complex alloys. researchgate.netacs.org

Furthermore, the synthesis of Er-Ni nanostructures, such as nanoparticles and thin films, opens up possibilities for new applications. researchgate.netazonano.com Nanoparticles of Er-Ni alloys could exhibit enhanced catalytic activity or unique magnetic properties due to their high surface-area-to-volume ratio. azonano.commdpi.com Techniques for synthesizing metallic nanoparticles are well-established and can be adapted for the Er-Ni system. researchgate.net

Table 2: Potential Er-Ni Based Multi-component and Nanostructured Systems

Material System Potential Properties Synthesis Methods
Er-Ni-Co-Fe-X High-Entropy Alloy Enhanced mechanical strength, Unique magnetic behavior Arc melting, Mechanical alloying
Er-Ni Nanoparticles Catalysis, Magnetic data storage Solvothermal synthesis, Inert gas condensation

Advanced In-situ and Operando Studies for Dynamic Phenomena

Understanding the dynamic behavior of materials during processing or operation is critical for controlling their properties and ensuring their reliability. Advanced in-situ and operando characterization techniques allow for the real-time observation of material transformations under relevant conditions. researchgate.netnsf.govdoaj.orghelmholtz-berlin.de

For the Er-Ni system, in-situ studies can provide valuable insights into dynamic phenomena such as solidification, phase transformations, and deformation mechanisms. researchgate.netresearchgate.net For example, in-situ X-ray diffraction (XRD) using synchrotron radiation can be used to monitor the evolution of phases during the solidification of Er-Ni alloys. sciengine.com This would allow for the direct observation of the formation of different intermetallic compounds and help to validate solidification models.

In-situ transmission electron microscopy (TEM) is another powerful technique that can be used to study dynamic processes at the nanoscale. For instance, in-situ TEM could be employed to observe the interaction of dislocations with precipitates in an Er-Ni alloy during deformation, providing a fundamental understanding of the strengthening mechanisms.

Operando characterization, which involves studying a material while it is functioning in a device, is particularly relevant for applications of Er-Ni compounds. researchgate.netnsf.govdoaj.org For example, in the case of Er-Ni materials used in cryocoolers, operando neutron diffraction could be used to study the magnetic ordering and its relationship to the material's heat capacity at cryogenic temperatures.

Development of Predictive Models for Tailored Material Design

The ultimate goal of materials research is often the ability to design new materials with specific, tailored properties for a given application. The development of predictive models, leveraging computational tools and machine learning, is a key step towards achieving this goal. frontiersin.orgeuropean-mrs.com

For the Er-Ni system, a multi-scale modeling approach can be envisioned. At the atomistic level, first-principles calculations can provide data on the fundamental properties of different Er-Ni phases. nasa.gov This data can then be used to develop more coarse-grained models, such as those used in CALPHAD, to predict the behavior of the material at the microstructural level. nih.gov

Furthermore, the integration of machine learning algorithms with large datasets from both computational and experimental studies can accelerate the design of new Er-Ni alloys. mdpi.com Machine learning models can be trained to predict the properties of an alloy based on its composition and processing parameters. This would allow for the rapid screening of a vast number of potential alloy compositions to identify candidates with the desired combination of properties.

The development of such a predictive framework for the Er-Ni system would represent a paradigm shift from traditional trial-and-error-based alloy development to a more rational and efficient design process. This would enable the creation of new Er-Ni-based materials with tailored properties for a wide range of applications, from energy and electronics to aerospace.

Table 3: Compound Names Mentioned in the Article

Compound Name
Erbium;nickel
Er-Ni

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing erbium-nickel (Er-Ni) intermetallic compounds?

  • Methodological Answer : Synthesis typically involves arc-melting under inert atmospheres (e.g., argon) to prevent oxidation. Post-synthesis, annealing at controlled temperatures (e.g., 800–1000°C) optimizes crystallinity. Characterization includes:

  • X-ray diffraction (XRD) for phase identification and lattice parameter determination .
  • Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry and homogeneity .
  • Magnetization measurements (e.g., SQUID magnetometry) to study magnetic properties linked to Er’s 4f electrons .
    • Reproducibility Note : Detailed protocols for synthesis and characterization must be included in supplementary materials, including inert gas purity levels and instrument calibration data .

Q. How can researchers validate the purity of Er-Ni alloys, particularly in distinguishing them from oxide phases?

  • Methodological Answer :

  • Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation (e.g., Er₂O₃ peaks at ~530 eV binding energy) .
  • Thermogravimetric analysis (TGA) under controlled oxygen environments quantifies oxidation resistance.
  • Cross-reference with ICP-MS (inductively coupled plasma mass spectrometry) for bulk composition verification .
    • Critical Step : Pre-synthesis treatment of raw materials (e.g., erbium metal) to remove surface oxides via acid etching .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported thermodynamic properties of Er-Ni systems (e.g., enthalpy of formation)?

  • Methodological Answer :

  • Perform calorimetric measurements using differential scanning calorimetry (DSC) under identical conditions (e.g., heating rates, atmosphere) to minimize variability .
  • Compare results with ab initio calculations (e.g., density functional theory, DFT) to identify outliers caused by impurities or lattice defects .
  • Data Reconciliation : Publish raw datasets (e.g., heat flow curves, computational inputs) in supplementary materials to enable cross-validation .
    • Key Consideration : Document sample history (e.g., thermal cycling, handling) to contextualize discrepancies .

Q. How can researchers optimize Er-Ni alloys for cryogenic applications (e.g., cryocoolers) while mitigating structural instability?

  • Methodological Answer :

  • Phase Diagram Analysis : Use CALPHAD (CALculation of PHAse Diagrams) software to model Er-Ni phase equilibria at low temperatures .
  • In Situ Neutron Diffraction : Monitor lattice strain and phase transitions under cryogenic conditions .
  • Additive Engineering : Introduce ternary elements (e.g., Ti, Al) to stabilize desired phases; validate via combinatorial synthesis and high-throughput screening .
    • Experimental Design : Include control groups (e.g., binary Er-Ni vs. ternary alloys) and report statistical significance of stability improvements .

Q. What advanced spectroscopic techniques resolve ambiguities in Er³⁺ ion distribution within nickel matrices?

  • Methodological Answer :

  • Extended X-ray absorption fine structure (EXAFS) : Probes local coordination environments of Er atoms in Ni lattices .
  • Photoluminescence spectroscopy : Correlates Er³⁺ emission peaks (e.g., 1530 nm in IR) with lattice site symmetry .
  • Atom probe tomography (APT) : Provides atomic-scale 3D mapping of Er/Ni segregation .
    • Data Interpretation : Use open-source software (e.g, LAMMPS, VESTA) for spectral fitting and structural modeling .

Data Management and Reproducibility

Q. How should researchers structure datasets for Er-Ni studies to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

  • Methodological Answer :

  • Metadata Standards : Adopt the Crystallographic Information Framework (CIF) for XRD data and the Materials Data Curation System (MDCS) for thermodynamic properties .
  • Repository Selection : Use domain-specific repositories (e.g., Materials Project, NOMAD) rather than generalist platforms .
  • Ethical Note : Disclose conflicts of interest (e.g., funding sources for proprietary alloys) in metadata .

Q. What statistical frameworks are appropriate for analyzing low-signal erbium emission data (e.g., single-molecule spectroscopy)?

  • Methodological Answer :

  • Poisson Regression : Models discrete emission events (e.g., photon counts) to estimate Er³⁺ concentration uncertainties .
  • Bayesian Inference : Quantifies confidence intervals for rare-event detection (e.g., <10 emitters per nanocrystal) .
  • Validation : Compare synthetic data (generated via Monte Carlo simulations) with experimental results to test robustness .

Addressing Methodological Limitations

Q. How can researchers mitigate the effects of erbium’s hygroscopicity in nickel-based electrochemical studies?

  • Methodological Answer :

  • Glovebox Synthesis : Handle materials in argon environments with O₂/H₂O levels <1 ppm .
  • In Situ Electrochemical Cells : Use sealed cells with graphene-coated windows to prevent ambient exposure during XAS/EXAFS .
  • Post-Test Analysis : Combine TGA and Raman spectroscopy to quantify post-experiment hydration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.